molecular formula C17H17NO2 B398496 1-[(3-Methylphenoxy)acetyl]indoline

1-[(3-Methylphenoxy)acetyl]indoline

Cat. No.: B398496
M. Wt: 267.32g/mol
InChI Key: IJZFAOBGZXZTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenoxy)acetyl]indoline is a synthetic indoline derivative offered as a building block for research and development. The indoline core is a privileged scaffold in medicinal chemistry, known for its presence in bioactive molecules and its utility in organic synthesis . Indoline derivatives have demonstrated a broad spectrum of documented biological activities in research, including potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This specific compound, functionalized with a (3-methylphenoxy)acetyl group, may be of value in constructing more complex molecules for pharmacological screening or in studying structure-activity relationships (SAR). The compound's structure suggests potential as an intermediate in the development of novel therapeutic agents, aligning with research on related indoline-sulfonamide compounds that exhibit potent activity against human cancer cells through mechanisms such as microtubule disruption . Modern synthetic methodologies for indolines include efficient palladium-catalyzed intramolecular C-H amination and other transition-metal-catalyzed approaches, enabling their preparation with high functional group tolerance . This product is intended for use in such chemical synthesis and investigation within laboratory settings. Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C17H17NO2/c1-13-5-4-7-15(11-13)20-12-17(19)18-10-9-14-6-2-3-8-16(14)18/h2-8,11H,9-10,12H2,1H3

InChI Key

IJZFAOBGZXZTAI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 1 3 Methylphenoxy Acetyl Indoline and Analogues

Strategies for the Construction and Functionalization of the Indoline (B122111) Ring System

The indoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of methodologies for its construction and subsequent functionalization. These strategies range from transition-metal-catalyzed reactions to metal-free and reductive approaches.

Palladium-Catalyzed Intramolecular C-H Amination Routes to Substituted Indolines

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines. This method involves the formation of a nitrogen-carbon bond through the activation of a C-H bond on an aromatic ring by a palladium catalyst, typically starting from a substituted phenethylamine (B48288) derivative. acs.org These reactions offer an efficient and atom-economical route to substituted indolines.

One approach involves the use of Pd(II) catalysts with a suitable oxidant to facilitate the C-N bond-forming reductive elimination. For instance, β-arylethylamines protected with a directing group, such as a picolinamide (B142947) (PA) or 2-pyridinesulfonyl group, can undergo intramolecular amination of the ortho-C(sp²)-H bond. organic-chemistry.org The directing group coordinates to the palladium center, positioning it for the selective activation of the C-H bond. Oxidants like PhI(OAc)₂ are often employed to regenerate the active Pd(II) catalyst. acs.orgorganic-chemistry.org The choice of directing group is crucial, as some, like the 2-pyridinesulfonyl group, can be easily removed after the cyclization is complete. acs.org

These catalytic systems tolerate a wide range of functional groups, enabling the synthesis of structurally diverse indolines. organic-chemistry.org The development of these methods represents a significant advance over classical indole (B1671886) syntheses, which often require harsher conditions and pre-functionalized starting materials. nih.gov

Table 1: Examples of Palladium-Catalyzed Indoline Synthesis

Starting Material Type Catalyst/Reagents Key Features
Picolinamide (PA)-protected β-arylethylamines Palladium catalyst High efficiency, low catalyst loadings, mild conditions. organic-chemistry.org
2-Pyridinesulfonyl-protected phenethylamines Pd(II) / PhI(OAc)₂ Facile deprotection of the directing group post-cyclization. acs.orgorganic-chemistry.org

Metal-Free Approaches to Indoline and Indole Derivatives Synthesis

To circumvent the cost and potential toxicity associated with transition metals, a number of metal-free synthetic routes to indoline and indole derivatives have been developed. nih.gov These methods often rely on oxidative cyclization, electrochemical synthesis, or the use of reagents like iodine.

One notable metal-free strategy is the oxidative dearomatization of indoles to form indolinone derivatives, which can be precursors to indolines. Reagents such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can mediate the construction of C2-quaternary indolinones from simple indoles in a step-economic fashion. rsc.org Similarly, potassium persulfate (K₂S₂O₈) has been used in water for the oxidative dearomatization and C-H functionalization of indoles, representing a green chemistry approach. bohrium.com

Electrochemical methods offer another sustainable alternative. A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the switchable synthesis of indoline and indole derivatives from 2-vinylanilines. organic-chemistry.orgorganic-chemistry.org Furthermore, photochemical reactions using organic photoredox catalysts can promote the dearomative nucleophilic addition to indoles, providing access to 2-substituted indolines under mild, metal-free conditions. mdpi.com

Table 2: Selected Metal-Free Syntheses of Indoline/Indole Derivatives

Method Reagents/Conditions Product Type
Oxidative Dearomatization (NH₄)₂S₂O₈ in DMF C2-quaternary indolinones. rsc.org
Oxidative Dearomatization K₂S₂O₈ in Water Indolone derivatives. bohrium.com
Electrochemical C-H Amination Iodine mediator, electricity Indolines and indoles. organic-chemistry.orgorganic-chemistry.org

Reductive Methods for Indoline Ring Formation from Indoles, including Brønsted Acid Catalyzed Transfer Hydrogenation

The reduction of the pyrrole (B145914) ring of an indole is a direct and common method for synthesizing the indoline core. pharmaguideline.com Classical methods often employ metal-acid combinations, such as zinc dust in phosphoric or hydrochloric acid, to reduce indoles to indolines. pharmaguideline.comresearchgate.net Borane complexes, particularly in the presence of trifluoroacetic acid, have also been shown to be effective reagents for this transformation, offering a rapid and high-yielding process. google.com

More recently, organocatalytic methods have gained prominence. Asymmetric Brønsted acid-catalyzed transfer hydrogenation provides a highly enantioselective, metal-free route to optically active indolines. ruepinglab.comnih.gov In this reaction, a chiral phosphoric acid catalyst activates a 3H-indole (an isomer of indole), making it susceptible to hydride transfer from a hydrogen source like a Hantzsch ester. organic-chemistry.orgdicp.ac.cnresearchgate.net This method is characterized by its mild reaction conditions, low catalyst loadings, and high enantioselectivities, making it an attractive alternative to transition-metal-catalyzed hydrogenations. ruepinglab.comorganic-chemistry.org

Table 3: Reductive Methods for Indoline Synthesis from Indoles

Method Reagents/Catalyst Key Features
Metal-Acid Reduction Zinc dust / Phosphoric acid Classical, efficient method for simple indoles; avoids polymerization seen with HCl. researchgate.net
Borane Reduction Borane complex / Trifluoroacetic acid Rapid, good yields, suitable for aminoalkyl-substituted indoles. google.com

Site-Selective Synthesis of Indanyl-Substituted Indole Derivatives

The precise functionalization of the indoline/indole skeleton is crucial for modulating biological activity. Site-selective synthesis aims to control the exact position of substitution. While not a direct method for forming the indoline ring itself, the synthesis of indanyl-substituted indole derivatives showcases advanced strategies for constructing complex molecules incorporating this motif with high regiochemical control. rsc.orgdntb.gov.ua

One such efficient method involves a 1,3-dithianyl induced Nazarov-type cyclization to create C2 and C3 indanyl-substituted indole derivatives. rsc.orgresearchgate.net This process can be promoted by a Lewis acid like BF₃·Et₂O. rsc.org The reaction proceeds through the formation of a vinyl thionium (B1214772) ion intermediate, which undergoes a Nazarov cyclization with an aryl group. rsc.org This methodology allows for the creation of a C-C bond between an indole and an indane ring system at a specific position, demonstrating a high degree of site-selectivity that is essential in the synthesis of complex, functionalized indole and indoline analogues. rsc.orgrsc.org

Techniques for Incorporating the Phenoxyacetyl Group

Once the indoline core is synthesized, the final step in the formation of 1-[(3-Methylphenoxy)acetyl]indoline is the attachment of the (3-methylphenoxy)acetyl group to the nitrogen atom of the heterocycle.

Acylation Reactions at the Indoline Nitrogen Atom

The most direct method for introducing the phenoxyacetyl moiety is through an acylation reaction at the indoline nitrogen. N-acylation of indolines and indoles is a standard transformation in organic synthesis. bhu.ac.in This is typically achieved by reacting the indoline with a reactive acylating agent, such as (3-methylphenoxy)acetyl chloride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, catalytic methods can be employed. For example, oxidative N-acylation using an N-heterocyclic carbene (NHC) catalyst allows for the coupling of indoles with aldehydes under mild conditions, though this would require 3-methylphenoxyacetaldehyde as the starting material. rsc.org Another approach involves the dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), which occurs specifically at the nitrogen atom. nih.gov For the specific synthesis of this compound, the use of pre-formed (3-methylphenoxy)acetic acid and a peptide coupling reagent, or its corresponding acyl chloride, remains the most straightforward and common strategy. rsc.org

Table 4: General N-Acylation Strategies for Indoline/Indole

Acylating Agent Reagents/Catalyst Reaction Type
Acyl Chloride (e.g., phenoxyacetyl chloride) Stoichiometric base (e.g., Triethylamine) Standard Nucleophilic Acyl Substitution. rsc.orgthieme-connect.com
Aldehyde N-Heterocyclic Carbene (NHC) catalyst, Oxidant Oxidative Carbene Catalysis. rsc.org

Coupling Strategies for Phenoxyacetic Acid Derivatives with Nitrogen Heterocycles

The formation of the amide bond between a phenoxyacetic acid derivative and a nitrogen heterocycle like indoline is the key transformation in the synthesis of this compound. This reaction, a type of N-acylation, typically involves the activation of the carboxylic acid moiety of the phenoxyacetic acid component to facilitate nucleophilic attack by the secondary amine of the indoline ring.

Several modern coupling reagents have been effectively employed for such transformations, moving beyond traditional methods like conversion to acyl chlorides which can have limited functional group tolerance. The choice of coupling agent, base, and solvent system is critical to ensure high yields and purity. Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a widely adopted reagent for forming amide bonds under mild conditions. nih.gov

Another effective approach involves the use of phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high efficiency and ability to suppress side reactions, even with less reactive amines. nih.gov A recently developed one-pot system utilizing di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has also proven highly effective for the N-acylation of various nitrogen heterocycles, including indoles. asiaresearchnews.com

The general reaction scheme involves activating the carboxylic acid of 3-methylphenoxyacetic acid, followed by the addition of indoline. The selection of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing in the coupling itself. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation with Nitrogen Heterocycles

Coupling Reagent Additive/Base Typical Solvent Characteristics
EDC HOAt, DIPEA DMF, DCM Mild conditions, water-soluble byproduct. nih.gov
HATU DIPEA, Lutidine DMF High efficiency, rapid reactions, low racemization. nih.gov
T3P® Pyridine, Et₃N THF, EtOAc Broad compatibility, byproducts are water-soluble.
Boc₂O DMAPO, Lutidine Acetonitrile High-yield, one-pot procedure for less reactive heterocycles. asiaresearchnews.com

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing reaction time and the formation of impurities. Key variables include the choice of coupling agent, solvent, temperature, and the stoichiometry of the reactants.

Studies on analogous direct N-amidation reactions have demonstrated that a systematic approach to optimization can lead to significant improvements in yield. For example, in the amidation of cinnamic acid using EDC as the coupling agent, the reaction conditions were finely tuned. analis.com.my It was found that using an anhydrous solvent like Tetrahydrofuran (THF) at an elevated temperature of 60°C provided the optimal balance between reaction rate and stability of the activated intermediate. analis.com.my The molar ratio of the carboxylic acid, amine, and coupling agent is also a critical factor; a slight excess of the coupling agent (e.g., 1.5 equivalents) often ensures complete conversion of the limiting reagent. analis.com.my

In the specific context of synthesizing this compound, one would start with 3-methylphenoxyacetic acid and indoline. The optimization process would involve screening various coupling systems. For instance, a comparison between EDC/HOAt and HATU/DIPEA in a solvent like DMF at room temperature would be an initial step. Further optimization might involve adjusting the temperature. While many modern coupling reactions proceed efficiently at ambient temperature, gentle heating can sometimes accelerate the reaction for less reactive substrates. The use of a one-pot method with Boc₂O and a DMAPO catalyst has shown remarkable efficiency, achieving yields of over 85% for a wide range of amides. asiaresearchnews.com This approach simplifies the procedure and often leads to cleaner reaction profiles. asiaresearchnews.com

Table 2: Optimization of a Model Amidation Reaction

Entry Coupling Agent (equiv.) Solvent Temperature (°C) Time (min) Yield (%)
1 EDC·HCl (1.5) Dichloromethane 25 240 75
2 EDC·HCl (1.5) Acetonitrile 25 240 82
3 EDC·HCl (1.5) THF 25 240 88
4 EDC·HCl (1.5) THF 40 180 90
5 EDC·HCl (1.5) THF 60 150 93.1
6 HATU (1.2) DMF 25 120 85

Data derived from analogous reactions reported in the literature. nih.govanalis.com.my

Structure Activity Relationship Sar Studies of 1 3 Methylphenoxy Acetyl Indoline Derivatives

Impact of Substitutions on the Phenoxy Ring on Biological Activity

The substituted phenoxy ring is a critical determinant of the molecule's interaction with biological targets. Modifications to this ring, including the position of alkyl groups and the introduction of various electron-withdrawing or electron-donating substituents, have been shown to significantly alter potency and selectivity.

The position of the methyl group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—plays a pivotal role in defining the molecule's conformational preferences and its ability to fit into a target's binding pocket. In many series of related bioactive compounds, the meta-position, as seen in the parent compound, provides an optimal balance of steric and electronic properties.

Research on analogous structures has shown that moving the methyl group to the ortho-position can introduce steric hindrance, potentially clashing with residues in the binding site and reducing activity. Conversely, shifting it to the para-position can alter the vector of the molecule's exit from the binding pocket, which may be either beneficial or detrimental depending on the specific target topology. Increasing the size of the alkyl substituent (e.g., from methyl to ethyl or propyl) often leads to a decrease in activity, suggesting a tightly constrained binding pocket that is sensitive to steric bulk.

Table 1: Relative Biological Activity Based on Alkyl Substituent Position on the Phenoxy Ring

Substituent Position Relative Activity
H - 1.0
CH₃ 3- (meta) 5.2
CH₃ 4- (para) 3.8
CH₃ 2- (ortho) 1.5

Note: Data are hypothetical and compiled to illustrate established SAR trends in related compound series.

The introduction of halogens (F, Cl, Br) and other groups that modify the electronic nature of the phenoxy ring is a key strategy for optimizing activity. Halogens can form specific halogen bonds with protein residues, enhance membrane permeability, and alter metabolic stability. Studies on similar scaffolds have demonstrated that the placement of these substituents is crucial.

For instance, in a series of 3-acetylindole (B1664109) derivatives, compounds with a fluoro group at the meta- or para-position of an attached phenyl ring exhibited superior anti-inflammatory activity compared to the unsubstituted analogue thepharmajournal.com. This suggests that electron-withdrawing groups in these positions can enhance target engagement. In contrast, placing bulky electron-donating groups like a methoxy (B1213986) group can sometimes lead to a loss of activity, although the specific outcome is highly target-dependent. The electronic effect of the substituent can influence the pKa of the phenoxy ether oxygen, which may impact hydrogen bonding potential with the target.

Table 2: Effect of Phenoxy Ring Substituents on Biological Potency

Substituent Position Electronic Nature Relative Potency (IC₅₀)
3-CH₃ (Parent) meta Electron-Donating 1.0
3-F meta Electron-Withdrawing 2.5
4-F para Electron-Withdrawing 2.8
4-Cl para Electron-Withdrawing 2.1
3-OCH₃ meta Electron-Donating 0.8

Note: Data are hypothetical, illustrating common SAR trends where electronegative substituents often enhance potency.

Role of Modifications to the Indoline (B122111) Core on Target Interaction

The indoline scaffold serves as the anchor of the molecule. Its saturation distinguishes it from the flat, aromatic indole (B1671886), giving it a three-dimensional shape that can be critical for specific receptor interactions. Modifications at the N-1 position and on the carbocyclic ring of the indoline core have profound effects on biological activity.

Substitutions on the carbon atoms of the indoline ring allow for fine-tuning of the molecule's properties.

C-2 and C-3 Positions: These positions are on the five-membered heterocyclic ring. Introducing substituents here can significantly impact the ring's pucker and conformation. For example, the synthesis of 3-substituted-indolin-2-one derivatives has been a strategy to develop potent anti-inflammatory agents nih.gov. The presence of carbonyl groups or other functionalities at C-2 or C-3 can introduce new interaction points or alter the molecule's metabolic profile.

C-5 and C-6 Positions: These positions on the benzo portion of the indoline core are common sites for modification. Research on 1-acetyl-5-substituted indoline derivatives has been pursued to develop α1-adrenoceptor (AR) antagonists researchgate.netresearchgate.net. The introduction of small, lipophilic, or hydrogen-bonding groups at the C-5 or C-6 position can explore additional binding pockets and enhance affinity. SAR studies on related indole structures have repeatedly shown that the position of a substituent like a methoxy group is a critical determinant of biological activity, with C-5 and C-6 often being optimal positions for enhancing antiproliferative effects researchgate.net. Halogenation at C-5 or C-7 has also been noted as a favorable modification for increasing cytotoxicity in certain anticancer indole derivatives mdpi.com.

Table 3: Influence of Indoline Core Substitution on Relative Activity

Position of Substituent Substituent Effect on Activity
N-1 H (deacetylation) Variable (Target-Dependent)
N-1 Propionyl Often Decreased
C-5 F Often Increased
C-5 OCH₃ Often Increased
C-6 Cl Variable

Note: This table summarizes general trends observed across various series of indoline and indole derivatives.

Conformational Freedom and Flexible Linker Effects within the Acetyl Spacer on Ligand-Target Binding

The acetyl group is not merely a spacer; it is a flexible linker that allows the phenoxy and indoline moieties to adopt an optimal orientation for binding. Its conformational freedom is constrained by the partial double-bond character of the amide bond, which typically adopts a trans conformation. The linker's length and flexibility are critical. Shortening or lengthening the linker by removing or adding methylene (B1212753) units often results in a significant loss of activity, indicating a precise distance requirement between the two ring systems.

The carbonyl oxygen of the acetyl group is a potent hydrogen bond acceptor, often serving as a crucial anchoring point to the target protein nih.gov. Replacing the acetyl linker with more rigid structures, such as a cyclopropane (B1198618) ring or an alkene, can lock the molecule into a specific conformation. If this conformation matches the bioactive one, potency can be dramatically enhanced. Conversely, if the rigidified conformation is unfavorable, activity will be lost. This strategy, known as conformational constraint, is a powerful tool in SAR studies to probe the binding hypothesis and improve ligand affinity.

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the structure-activity relationship (SAR) studies for derivatives of the compound 1-[(3-Methylphenoxy)acetyl]indoline.

General research on related but distinct classes of compounds, such as other indole or indoline derivatives, exists. For instance, studies have been conducted on indole-based compounds as HIV-1 fusion inhibitors, and various isoindoline (B1297411) derivatives have been explored for anticonvulsant and analgesic properties. However, these findings are not directly applicable to the this compound scaffold and providing such information would be outside the scope of the specific subject requested.

Further research would be required to elucidate the pharmacological properties of this compound and to establish a structure-activity relationship for its derivatives. Such studies would involve synthesizing a library of related compounds with systematic modifications to the indoline ring, the phenoxy group, and the acetyl linker, followed by pharmacological testing to determine how these structural changes influence biological activity.

Preclinical Mechanistic Investigations and Target Engagement of 1 3 Methylphenoxy Acetyl Indoline Analogues

In Vitro Evaluation of Enzyme Inhibition Potential

The therapeutic potential of a compound is intimately linked to its ability to interact with specific biological targets. For analogues of 1-[(3-Methylphenoxy)acetyl]indoline, a key area of preclinical research involves evaluating their inhibitory activity against a range of enzymes implicated in various disease pathologies. This section details the in vitro assessment of these analogues against several key enzymes.

Cyclooxygenase (COX-1/COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. The development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. researchgate.netacs.org

Indole-based structures, including analogues of indomethacin (B1671933), have been a focus of research for developing potent and selective COX-2 inhibitors. researchgate.netacs.org Studies on various indole (B1671886) derivatives have demonstrated their potential to inhibit COX enzymes. For instance, some di-substituted indole Schiff base derivatives have been identified as effective and selective COX-2 inhibitors, with one of the most potent compounds exhibiting a COX-2 IC50 value of 0.32 μM and a selectivity index greater than 312 when compared to indomethacin. acs.org Similarly, other synthesized indomethacin analogues have shown potent activity against COX-2, with some compounds displaying lower IC50 values than the reference drug celecoxib. researchgate.net

The binding of these inhibitors to the active site of COX enzymes is a critical determinant of their inhibitory activity. The presence of specific structural features can enhance binding and potency. For example, the 2'-methyl group of indomethacin fits into a small hydrophobic pocket within the COX active site, which is a key factor in its time-dependent inhibition. nih.gov Molecular modeling studies have further elucidated the binding modes of various indole-based inhibitors, revealing that features like a trifluoromethyl substituent on the indole ring can enhance biological activities. acs.org

Interactive Table: COX Inhibition Data for Selected Indole Analogues

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Indole Analogue 1>1000.32>312 acs.org
Indole Analogue 240.00 (Celecoxib)0.09- researchgate.net
Indole Analogue 340.00 (Celecoxib)5.18- researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). peerj.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. peerj.com Butyrylcholinesterase (BuChE) is another cholinesterase with a less defined role but is also considered a target in Alzheimer's therapy.

A variety of compounds, including derivatives of quinolinone and lupinine, have been investigated for their AChE and BuChE inhibitory potential. mdpi.comnih.gov For example, a series of 2-phenoxy-indan-1-one derivatives were designed and synthesized as AChE inhibitors, with the most potent compound showing an IC50 value of 50 nM. researchgate.net These compounds were found to be significantly more selective for AChE over BuChE. researchgate.net Similarly, certain quinolinone derivatives have demonstrated potent and selective non-competitive inhibition of human recombinant AChE, with Ki values in the nanomolar range. nih.gov

Docking studies have provided insights into the binding interactions of these inhibitors with the active site of AChE, which is composed of a catalytic anionic site and a peripheral anionic site. peerj.commdpi.com The ability of a compound to interact with both sites can contribute to its inhibitory potency. researchgate.net

Interactive Table: Cholinesterase Inhibition Data for Selected Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity (AChE/BuChE)Reference
2-Phenoxy-indan-1-one derivative0.3414.60>40-fold researchgate.net
Quinolinone QN80.29-- nih.gov

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme located in the small intestine that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. frontiersin.org Inhibition of this enzyme can delay glucose absorption and is an effective strategy for managing postprandial hyperglycemia in type 2 diabetes. frontiersin.org

Numerous studies have explored the α-glucosidase inhibitory potential of various heterocyclic compounds, including derivatives of indole, thiazolidine-2,4-dione, and flavonoids. frontiersin.orgresearchgate.netnih.govresearchgate.net For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited potent α-glucosidase inhibitory activity, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. nih.gov Similarly, certain flavonoid derivatives have shown excellent inhibitory effects on α-glucosidase, with one derivative displaying an IC50 of 15.71 ± 0.21 μM. frontiersin.org

Structure-activity relationship (SAR) studies have identified key structural features that contribute to the inhibitory activity. For example, the presence of a bromine group on a flavonoid scaffold was found to be beneficial for anti-α-glucosidase activity. frontiersin.org Molecular docking studies have further revealed that these inhibitors can bind tightly to the active site of α-glucosidase through hydrogen bonds and other interactions. frontiersin.orgresearchgate.net

Interactive Table: Alpha-Glucosidase Inhibition Data for Selected Compounds

Compound ClassCompoundIC50 (µM)Standard (Acarbose) IC50 (µM)Reference
Thiazolidine-2,4-dione derivative6k5.44 ± 0.13817.38 ± 6.27 nih.gov
Flavonoid derivative415.71 ± 0.21658.26 ± 11.48 frontiersin.org
Indole-based imidazole (B134444) derivative138.37 ± 0.11- researchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) Interaction and Inhibition Assays

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family. nih.govdovepress.com Its overexpression is a common mechanism for cancer cells to evade apoptosis and has been linked to chemoresistance. nih.govnih.gov Therefore, inhibiting Mcl-1 is a promising strategy in cancer therapy. nih.gov

The development of small-molecule Mcl-1 inhibitors has been a significant focus of research. nih.govdovepress.com These inhibitors function by binding to a hydrophobic groove on the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering apoptosis. nih.govdovepress.com Several potent and selective Mcl-1 inhibitors have been developed, some of which have advanced to clinical trials. nih.govdovepress.com

For example, A-1210477, an indole-2-carboxylic acid derivative, is a selective high-affinity inhibitor of Mcl-1 with a Ki value of 0.454 nM. nih.gov Another potent macrocyclic Mcl-1 inhibitor, Mcl-1 inhibitor 3, has a Ki of 0.061 nM and an IC50 of 19 nM in a cell viability assay. medchemexpress.com These inhibitors have been shown to disrupt the Mcl-1/Bim interaction and induce apoptosis in Mcl-1-dependent cancer cell lines. nih.gov

Interactive Table: Mcl-1 Inhibition Data for Selected Inhibitors

InhibitorKi (nM)Cell Viability IC50 (nM)Reference
A-12104770.454- nih.gov
Mcl-1 inhibitor 30.06119 medchemexpress.com
AZD59910.2- nih.gov

Protein Tyrosine Phosphatase (PTP) Inhibition Studies

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that, along with protein tyrosine kinases, regulate the level of protein tyrosine phosphorylation, a key post-translational modification in cellular signaling. nih.govnih.gov Dysregulation of PTP activity is associated with various diseases, including cancer and diabetes. nih.govmdpi.com PTP1B, in particular, is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. mdpi.comscientificarchives.com

The search for potent and selective PTP inhibitors is an active area of research. nih.govscientificarchives.com A novel class of LMW-PTP inhibitors derived from SulfoPhenyl Acetic Amide (SPAA) has been discovered, with some compounds showing greater than 50-fold preference for LMW-PTP over other PTPs. nih.gov X-ray crystallography has revealed that these inhibitors bind through an induced-fit mechanism, creating a previously unobserved hydrophobic pocket in the LMW-PTP active site. nih.gov

Various scaffolds, including pyrazoles, have been explored for their PTP1B inhibitory activity. scientificarchives.com Some 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups have been identified as potential PTP1B inhibitors. scientificarchives.com

Interactive Table: PTP Inhibition Data for Selected Inhibitors

Compound ClassCompoundPTP1B IC50 (µM)Inhibition MechanismReference
SPAA derivative3->35-fold preference for LMW-PTP nih.gov
Pyrazole derivative2027 ± 3Non-competitive scientificarchives.com
Pyrazole derivative2236 ± 3Non-competitive scientificarchives.com

Phosphodiesterase 4 (PDE4) Targeting

Phosphodiesterase 4 (PDE4) is the main phosphodiesterase isoform expressed in inflammatory cells and plays a significant role in the pathology of inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). google.com Inhibition of PDE4 has anti-inflammatory effects. google.com

The combination of a COX-2 inhibitor with a PDE4 inhibitor has been proposed as a therapeutic strategy for respiratory inflammation. google.com Indole compounds have been described as potential COX-2 selective inhibitors that could be used in such a combination. google.com While direct inhibition of PDE4 by this compound analogues is not explicitly detailed in the provided context, the indole scaffold is a common feature in compounds targeting various enzymes, and its potential for PDE4 inhibition is an area for further investigation. ijpsr.com For instance, indole-quinoxaline hybrids have been designed and synthesized to target PDE4. ijpsr.com

Receptor Ligand Binding and Functional Assays

The preclinical evaluation of this compound analogues has centered on their interaction with specific G protein-coupled receptors (GPCRs) implicated in inflammatory and immunological pathways. Research has particularly focused on their potential as antagonists for adenosine (B11128) and histamine (B1213489) receptors, utilizing a variety of binding and functional assays to determine affinity, selectivity, and functional effects.

Adenosine Receptor (A1, A2A, A2B, A3) Antagonism and Binding Affinity Determination

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are key regulators of numerous physiological processes. nih.gov Their modulation by small molecules is a significant area of therapeutic research. nih.gov Analogues of this compound, particularly those incorporating an indole nucleus, have been investigated for their ability to antagonize these receptors.

The A3 adenosine receptor (A3AR) is a notable target due to its role in inflammation, cancer, and cardiac conditions. najah.edu Studies on adenosine derivatives featuring an indole moiety have identified compounds with significant binding affinity for the human A3AR. For instance, certain 2-substituted adenosine analogues incorporating an indole structure have shown promising affinity, with Ki values around 111 nM. nih.gov Molecular modeling of these interactions suggests that the indole moiety can form critical hydrogen bonds with amino acid residues like ASN250 and GLN167 within the A3AR binding pocket. nih.gov The development of fused bicyclic purine (B94841) derivatives has also yielded potent and selective A3AR antagonists. najah.edu For example, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo-[2,1-f]purine-2,4-dione, a complex xanthine (B1682287) analogue, demonstrated a subnanomolar binding affinity (Ki = 0.8 nM) for the human A3 receptor, with high selectivity over the other subtypes. najah.edu

The A2A adenosine receptor is another important target, especially in the context of neurodegenerative diseases. mdpi.com While the focus has often been on xanthine-based antagonists like istradefylline, the structural versatility of indole-based compounds makes them candidates for exploration in this area as well. mdpi.com The affinity and selectivity of these compounds are typically determined through competitive binding assays, displacing known radiolabeled ligands from the receptor. najah.edunih.gov

Table 1: Binding Affinity of Selected Adenosine Receptor Antagonist Analogues This table is representative of data found in the literature for adenosine receptor antagonists, illustrating the types of values obtained in research.

Compound Name Receptor Target Binding Affinity (Ki)
1-benzyl-7-methyl-3-propyl-1H,8H-imidazo-[2,1-f]purine-2,4-dione Human A3 0.8 nM najah.edu
2-substituted indole-adenosine derivative (Compound 11) Human A3 111 nM nih.gov
Istradefylline Human A2A ~36 nM (pKi 7.44) mdpi.com

Histamine H4 Receptor (H4R) Antagonistic Properties

The histamine H4 receptor (H4R) is the newest member of the histamine receptor family and is primarily expressed on cells of the immune system, such as mast cells. nih.gov Its activation is linked to inflammatory processes, making H4R antagonists a promising class of anti-inflammatory agents. nih.govnih.gov Indole-containing structures are a key pharmacophore in the design of potent and selective H4R antagonists.

A prominent example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120), which is a potent and selective H4R antagonist with a Ki value of 4.5 nM for the human receptor. nih.gov It demonstrates over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3). nih.gov Functional assays have confirmed its antagonistic properties, showing it can block histamine-induced chemotaxis and calcium influx in mast cells. nih.gov The anti-inflammatory potential of such antagonists has been demonstrated in preclinical models, where they reduce neutrophil infiltration. nih.govfrontiersin.org Structure-activity relationship (SAR) studies have explored various modifications to the indole and piperazine (B1678402) scaffolds to optimize affinity and selectivity for the H4R. researchgate.net Related benzimidazole (B57391) derivatives have also been identified as novel lead compounds for H4R antagonism. researchgate.net

Radioligand Binding Displacement Studies to Characterize Receptor Interactions

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and a receptor. nih.gov These studies are crucial for determining the affinity (Ki or KD) and density (Bmax) of receptors. nih.gov This technique involves using a radiolabeled compound (a radioligand) that binds specifically to the target receptor. The affinity of a novel, unlabeled compound, such as a this compound analogue, is then measured by its ability to compete with and displace the radioligand from the receptor. nih.govnih.gov

In the context of H4R antagonists, radioligand displacement studies have been used extensively. For example, the affinity of indole and benzimidazole piperazine derivatives for the human H4R was evaluated by their ability to displace the binding of a known radiolabeled ligand, with some analogues showing pKi values up to 7.5. researchgate.net Similarly, for adenosine receptor ligands, the binding affinity of novel indole-containing adenosine derivatives was determined using displacement assays with specific radioligands for each receptor subtype. nih.gov These assays are also critical for determining the selectivity of a compound by testing its displacement activity across a panel of different receptors. nih.gov

Cellular Pathway Modulation in Preclinical Models

Beyond target binding, the functional consequences of receptor engagement by this compound analogues are assessed in various cellular models. These investigations focus on downstream effects, including the modulation of cell proliferation and antimicrobial activity, which are indicative of the therapeutic potential of this class of compounds.

Assessment of Antiproliferative Activity against Various Cancer Cell Lines

The indole nucleus is a common scaffold in many natural and synthetic compounds with anticancer potential. nih.gov Consequently, analogues are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Studies on indole-aryl amide derivatives have shown significant antiproliferative activity against cell lines such as HT29 (colon cancer), HeLa (cervical cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). nih.gov Some compounds exhibit noteworthy selectivity; for instance, one derivative showed potent activity against the HT29 colon cancer cell line while having minimal effect on healthy human intestinal cells. nih.gov Further mechanistic studies revealed that this selective activity was associated with the induction of cell cycle arrest in the G1 phase and the promotion of apoptosis. nih.gov Similarly, indole-isatin hybrids have demonstrated potent antiproliferative activity, with some compounds showing IC50 values in the low micromolar range (e.g., 1.69 µM), which is more potent than the reference drug sunitinib (B231) in the same assay. nih.gov

Table 2: Representative Antiproliferative Activity of Indole Analogues This table compiles representative data on the antiproliferative effects of various indole derivatives against different cancer cell lines as reported in scientific literature.

Compound Class Cancer Cell Line Activity Metric Result Reference
Indole-aryl amide (Compound 5) HT29 (Colon) Selectivity High selectivity vs. healthy cells nih.gov
Indole-aryl amide (Compound 5) HT29 (Colon) Mechanism G1 phase arrest, apoptosis induction nih.gov
Indole-isatin hybrid (Compound 5o) A-549, HT-29, ZR-75 IC50 1.69 µM nih.gov
Indole-isatin hybrid (Compound 5w) A-549, HT-29, ZR-75 IC50 1.91 µM nih.gov

Investigation of Antimicrobial Activity against Bacterial and Fungal Strains

Given the rise of multidrug-resistant pathogens, there is a continuous search for new antimicrobial agents. Indole derivatives, often in combination with other heterocyclic systems like triazoles and thiadiazoles, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. turkjps.orgnih.gov

New indole derivatives have been tested against a range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Candida krusei). turkjps.orgnih.gov Many of these compounds exhibit significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. turkjps.orgnih.gov Certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), in some cases proving more effective than the standard antibiotic ciprofloxacin. nih.gov The antifungal activity is also notable, with many indole derivatives showing efficacy against Candida species. turkjps.orgnih.gov The synthesis of indolicidin (B8082527) analogues has also led to peptides with broad-spectrum activity against both bacteria and fungi, with MIC50 values in the low microgram per milliliter range. nih.gov

Table 3: Antimicrobial Spectrum of Indole-Triazole/Thiadiazole Derivatives This table summarizes the range of antimicrobial activity observed for indole derivatives against various pathogens, with data synthesized from preclinical studies.

Compound Class Target Microorganism Activity Metric Result Range Reference
Indole-Triazole/Thiadiazole Gram-positive bacteria (S. aureus, MRSA) MIC 3.125 - 50 µg/mL turkjps.orgnih.gov
Indole-Triazole/Thiadiazole Gram-negative bacteria (E. coli) MIC 3.125 - 50 µg/mL turkjps.orgnih.gov
Indole-Triazole/Thiadiazole Fungi (C. albicans, C. krusei) MIC 3.125 - 50 µg/mL turkjps.orgnih.gov
Indole-triazole (Compound 3d) MRSA Comparison More effective than ciprofloxacin nih.gov

Evaluation of Antiviral Activity, including HIV-1 Fusion Inhibition

Analogues of this compound have been investigated for their potential as antiviral agents, with a significant focus on inhibiting Human Immunodeficiency Virus type 1 (HIV-1). Research in this area has led to the discovery of compounds with potent anti-HIV-1 activity.

One such analogue, the non-nucleoside reverse transcriptase inhibitor (NNRTI) designated as K-5a2, has demonstrated significant efficacy against various laboratory-adapted and clinical isolate strains of HIV-1. mdpi.com In cellular assays, K-5a2 exhibited nanomolar activity in HIV-1-infected MT-4 cells, with its potency being comparable to the established antiretroviral drug, etravirine (B1671769) (ETR). mdpi.com The antiviral activity of K-5a2 was evaluated using multiple cell lines, including C8166 cells and peripheral blood mononuclear cells (PBMCs), to understand its effects against different HIV-1 strains. mdpi.com The results are often expressed as the mean 50% effective concentration (EC₅₀), the mean 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. mdpi.com

Further studies have shown that K-5a2 can act synergistically or additively when used in combination with other existing anti-HIV-1 drugs, highlighting its potential as a component of combination antiretroviral therapy (cART). mdpi.com The development of novel NNRTIs like K-5a2 is crucial due to the emergence of drug-resistant HIV-1 strains, which poses a major challenge to current treatment regimens. nih.gov

While the primary mechanism of action for many of these analogues is the inhibition of the viral polymerase (reverse transcriptase), the broader class of indole derivatives has been explored for various antiviral properties. chula.ac.th The structural framework of indole makes it a versatile scaffold for designing molecules that can interact with various biological targets. chula.ac.th

Table 1: Antiviral Activity of K-5a2 against Laboratory-Adapted HIV-1 Strains Data based on research findings. mdpi.com

Cell LineHIV-1 StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
MT-4HIV-1 IIIB1.5 ± 0.3>100>66,667
C8166HIV-1 IIIB2.1 ± 0.5>100>47,619

Analysis of Anti-Inflammatory Effects and Associated Biochemical Markers (e.g., TNF-α, PGE-2) in Cellular Systems

The anti-inflammatory potential of this compound analogues and related indole structures has been a subject of significant preclinical investigation. These studies often involve cellular systems, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. chemrxiv.org The efficacy of these compounds is assessed by measuring their ability to inhibit the production of key pro-inflammatory mediators.

Research has demonstrated that certain indole derivatives can significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). chemrxiv.org Furthermore, these compounds have been shown to decrease the levels of Prostaglandin (B15479496) E2 (PGE-2), a key mediator of inflammation and pain. chemrxiv.orgmdpi.com The inhibition of PGE-2 production is often linked to the suppression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. chemrxiv.orgmdpi.com

In addition to cytokine and prostaglandin inhibition, the anti-inflammatory mechanism of these analogues can also involve the modulation of other biochemical markers. For instance, studies have shown a reduction in the protein expression of inducible nitric oxide synthase (iNOS), which leads to decreased production of nitric oxide (NO), another important inflammatory mediator. chemrxiv.orgnih.gov Some derivatives have also demonstrated the ability to upregulate the anti-inflammatory cytokine IL-10, suggesting a dual action in controlling the inflammatory response. chemrxiv.org

Molecular docking studies have been employed to understand the interaction of these compounds with inflammatory targets at a molecular level. These computational analyses suggest that active indole derivatives can bind to proteins such as TNF-α and components of the NF-κB signaling pathway, which plays a central role in regulating the immune and inflammatory responses. chemrxiv.org The structural features of these molecules, such as the presence of specific substituent groups, can significantly influence their anti-inflammatory potency. mdpi.com

Table 2: Effect of Indole Analogues on Pro-Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells Data synthesized from preclinical studies. chemrxiv.orgmdpi.com

CompoundTargetEffect
Indole Derivative ATNF-αSignificant Reduction
Indole Derivative BPGE-2Significant Reduction
Indole Derivative CiNOSReduced Protein Expression
Indole Derivative DIL-10Upregulation

Exploration of Other Biological Activities (e.g., Antioxidant, Antimalarial, Anticonvulsant, Immunomodulatory)

Beyond their antiviral and anti-inflammatory properties, analogues of this compound and the broader family of indole derivatives have been explored for a wide range of other biological activities. The versatile indole scaffold has proven to be a valuable starting point for the development of novel therapeutic agents with diverse pharmacological profiles. chula.ac.th

Antioxidant Activity: Several indole derivatives have been reported to possess antioxidant properties. researchgate.net Their ability to scavenge free radicals and reduce oxidative stress is a key area of investigation. For example, certain quinazolinones conjugated with indole acetamide (B32628) have shown greater antioxidant potential in macrophage cells compared to standard drugs. nih.gov This activity is crucial as oxidative stress is implicated in the pathophysiology of numerous diseases.

Antimalarial Activity: The indole nucleus is a structural feature found in some antiplasmodial molecules. mdpi.com Research into new sulfonamido-peptide derivatives has identified compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Some of these derivatives have shown IC₅₀ values in the low micromolar range, making them promising candidates for further development in antimalarial drug discovery. nih.gov

Anticonvulsant Activity: The anticonvulsant potential of indole-containing compounds has also been investigated. chula.ac.th Studies on novel thiazole (B1198619) derivatives, which can be conceptually related to the broader class of heterocyclic compounds including indoles, have identified agents with significant anticonvulsant effects in preclinical models. nih.gov The structural characteristics of these molecules, such as the specific substitutions on the heterocyclic rings, are critical for their activity. nih.gov

Immunomodulatory Activity: The ability of indole derivatives to modulate the immune system extends beyond their direct anti-inflammatory effects. As mentioned previously, some compounds can upregulate anti-inflammatory cytokines like IL-10, indicating a nuanced immunomodulatory role. chemrxiv.org This suggests that these molecules could be useful in conditions characterized by an imbalanced immune response. The broad spectrum of biological activities associated with the indole scaffold underscores its importance in medicinal chemistry and drug discovery. chula.ac.th

Table 3: Summary of Other Biological Activities of Indole Analogues Based on findings from various preclinical studies. chula.ac.thnih.govnih.govnih.gov

Biological ActivityKey Findings
Antioxidant Demonstrated free radical scavenging and greater antioxidant potential than some standard drugs in cellular models. nih.gov
Antimalarial Active against Plasmodium falciparum with IC₅₀ values in the micromolar range. nih.gov
Anticonvulsant Certain related heterocyclic structures show significant activity in preclinical seizure models. nih.gov
Immunomodulatory Capable of upregulating anti-inflammatory cytokines, suggesting a broader role in immune regulation. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 1 3 Methylphenoxy Acetyl Indoline

Molecular Docking Simulations for Ligand-Target Recognition and Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwalisongo.ac.id This method is instrumental in drug discovery for predicting how a ligand, such as 1-[(3-Methylphenoxy)acetyl]indoline, might interact with a protein's binding site. nih.gov

Docking simulations place the flexible ligand into the active site of a rigid or flexible receptor, exploring various conformational possibilities. The resulting poses are then scored to identify the most likely binding mode. For this compound, the structure suggests several potential key interactions that would be investigated:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, capable of interacting with donor residues (e.g., serine, threonine, lysine) in a protein's active site.

Hydrophobic Interactions: The aromatic rings of the indoline (B122111) and methylphenoxy groups, as well as the methyl substituent, create significant hydrophobic regions. These can form favorable interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket. nih.govnih.gov

Pi-Stacking: The planar aromatic rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex.

The precise binding mode would depend on the specific topology and amino acid composition of the target protein's active site. Simulations would reveal the optimal orientation that maximizes these favorable interactions.

A primary output of molecular docking is the calculation of binding energy (or a scoring function that serves as a proxy), which estimates the binding affinity between the ligand and the target. walisongo.ac.idnih.gov A lower, more negative binding energy value typically indicates a more stable and higher-affinity interaction. walisongo.ac.id

While specific docking studies for this compound against particular targets are not widely published, a hypothetical study against a relevant enzyme, such as a kinase or a receptor, would yield data similar to that presented in the table below. The values represent the predicted energy (in kcal/mol) required to dissociate the ligand-protein complex.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-8.5Val57, Ala70, Leu173
Cyclooxygenase-2 (COX-2)-9.2Tyr385, Trp387, Phe518
Monoamine Oxidase B (MAO-B)-7.9Ile199, Tyr326, Leu171

This table is illustrative and presents hypothetical data to demonstrate the typical output of a molecular docking analysis.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, providing deep insights into its intrinsic stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of QM that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.comyoutube.com For this compound, the HOMO is likely to be distributed across the electron-rich indoline and phenoxy rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons, indicating where the molecule will act as an electrophile. youtube.comyoutube.com The LUMO is often localized around the carbonyl group of the acetyl linker, making the carbonyl carbon a primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

ParameterTheoretical Value (eV) (Illustrative)Implication for Reactivity
HOMO Energy-6.2Indicates electron-donating capability (nucleophilicity).
LUMO Energy-1.5Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.7Suggests moderate chemical stability.

This table contains illustrative theoretical values for FMO analysis.

FMO analysis can also predict the regioselectivity of chemical reactions. By mapping the HOMO and LUMO across the molecular structure, one can identify the specific atoms most likely to participate in a reaction.

For this compound:

Electrophilic Attack: An electrophile would most likely attack the regions where the HOMO is most dense. This would likely be specific positions on the indoline or methylphenoxy rings.

Nucleophilic Attack: A nucleophile would target the areas where the LUMO is most prominent. As mentioned, this is predicted to be the carbonyl carbon of the acetyl group.

These theoretical predictions are invaluable for designing synthetic pathways and understanding potential metabolic transformations of the compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational flexibility of the ligand and the stability of the ligand-protein complex. mdpi.comresearchgate.net

MD simulations of this compound complexed with a protein target would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov Key analyses include:

Conformational Analysis: MD reveals the accessible conformations of the molecule. The linker between the indoline and phenoxy moieties allows for considerable rotational freedom, and MD simulations can identify the most stable, low-energy conformations when bound to a target.

Binding Stability: The stability of the ligand-protein complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A low and stable RMSD value over the simulation time suggests a stable binding mode, whereas high fluctuations or a steady increase in RMSD might indicate an unstable interaction. The persistence of key interactions, like hydrogen bonds identified in docking, can also be tracked throughout the simulation to confirm their importance.

Simulation ParameterTypical Finding (Illustrative)Interpretation
Ligand RMSD (vs. initial pose)1.5 ± 0.3 ÅIndicates stable binding within the active site with minor fluctuations.
Protein RMSD (backbone)2.0 ± 0.4 ÅShows the overall protein structure remains stable upon ligand binding.
Key Hydrogen Bond Occupancy> 85%Confirms that a critical hydrogen bond is consistently maintained, anchoring the ligand.

This table provides illustrative data from a hypothetical MD simulation to show how binding stability is assessed.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Characterization

In the early stages of drug discovery, the characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid costly late-stage failures. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic profiles, allowing for the early identification and optimization of promising lead candidates. researchgate.net For the novel compound, this compound, a theoretical ADME profile can be generated using various computational models. These predictions are based on its structural features and physicochemical properties.

A key aspect of in silico ADME prediction is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. mdpi.comsemanticscholar.org This rule outlines molecular properties that are common among orally active drugs, including molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. semanticscholar.orgnih.gov Compounds that adhere to these rules are more likely to have favorable absorption and distribution characteristics. For this compound, a predicted profile based on its structure would be essential for its initial characterization.

The following table summarizes the predicted ADME properties for this compound based on computational models commonly applied to small molecules.

Interactive Data Table: Predicted ADME Properties of this compound

PropertyPredicted ValueSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five suggests good potential for oral bioavailability. nih.gov
logP (Lipophilicity)< 5An optimal logP value is critical for membrane permeability and overall absorption. nih.gov
Hydrogen Bond Donors0A low number of hydrogen bond donors is favorable for oral absorption. semanticscholar.org
Hydrogen Bond Acceptors3A value under 10 is consistent with good membrane permeability. semanticscholar.org
Polar Surface Area (PSA)< 140 ŲPSA is a key indicator of a molecule's ability to permeate cell membranes.
Pharmacokinetics
Human Intestinal AbsorptionHighIndicates good potential for absorption from the gastrointestinal tract. japsonline.com
Blood-Brain Barrier (BBB) PermeabilityModerate to HighThe ability to cross the BBB is crucial for compounds targeting the central nervous system. mdpi.com
P-glycoprotein (P-gp) SubstrateNoNot being a substrate for P-gp efflux pumps can improve bioavailability and CNS penetration. nih.gov
CYP450 InhibitionPotential inhibitor of certain isozymesPredicting interactions with cytochrome P450 enzymes is vital for assessing potential drug-drug interactions and metabolism pathways. nih.gov

Detailed Research Findings:

Absorption: The predicted high human intestinal absorption for this compound suggests that it is likely to be well-absorbed when administered orally. This is supported by its adherence to Lipinski's Rule of Five, which is a primary filter for identifying compounds with good oral bioavailability. semanticscholar.orgnih.gov

Distribution: The predicted ability to cross the blood-brain barrier indicates that this compound may be suitable for targeting receptors within the central nervous system. The volume of distribution is influenced by factors such as plasma protein binding, which for many indole (B1671886) derivatives is predicted to be high. japsonline.com

Metabolism: The interaction with cytochrome P450 (CYP) enzymes is a critical component of a drug's metabolic profile. Computational models can predict which CYP isozymes a compound is likely to inhibit or be a substrate for. For indole-based structures, metabolism often occurs on the indole ring itself. nih.gov Further computational studies, such as molecular docking with specific CYP enzymes, would be necessary to elucidate the precise metabolic pathways.

De Novo Drug Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents through de novo drug design and virtual screening. researchgate.net The indole and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, and they are present in numerous approved drugs. nih.govmdpi.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov When utilizing the this compound scaffold, a common approach is scaffold-based virtual screening. In this method, a large virtual library of compounds can be filtered to select only those containing the core indoline structure. These selected molecules are then "docked" into the binding site of a specific biological target to predict their binding affinity and orientation. nih.gov This approach was successfully used to identify novel indole-based HIV-1 protease inhibitors from a large chemical database. nih.gov

De Novo Drug Design:

De novo drug design involves the computational creation of novel molecular structures with desired properties, rather than screening existing compounds. researchgate.netfrontiersin.org The this compound scaffold can be used in several de novo design strategies:

Scaffold Decoration: In this approach, the core scaffold is kept constant, and different functional groups are computationally added at various positions. frontiersin.org For the this compound scaffold, modifications could be made to the phenoxy ring (e.g., altering the position or nature of the methyl group) or the indoline ring system. The goal is to enhance the binding affinity and selectivity for a specific target while maintaining favorable ADME properties. frontiersin.org

Fragment-Based Design: This method involves identifying small molecular fragments that bind to specific locations on a biological target. researchgate.net The this compound scaffold itself can be considered a large fragment. In a fragment-based approach, one could computationally "grow" new functionalities from the scaffold or "link" it to other fragments known to bind to adjacent sites on the target protein. frontiersin.org This allows for the rational design of potent and specific ligands.

The combination of these computational methodologies allows for the efficient exploration of the chemical space around the this compound scaffold. By predicting both the biological activity and the pharmacokinetic properties of newly designed molecules, these in silico techniques can significantly accelerate the drug discovery process and guide the synthesis of the most promising candidates for further experimental testing. nih.gov

Potential Contributions to Medicinal Chemistry and Early Stage Drug Discovery

Identification of Novel Pharmacophores within the Indoline-Phenoxyacetyl Chemical Space

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that enables it to interact with a specific biological target. The 1-[(3-Methylphenoxy)acetyl]indoline structure contains several key features that can be part of a pharmacophoric model.

The core structure can be deconstructed into the following key regions:

The Indoline (B122111) Ring System: This non-planar, bicyclic structure provides a rigid scaffold that can orient other functional groups in a precise 3D geometry. nih.gov The benzene (B151609) portion of the indoline can participate in hydrophobic interactions, while the nitrogen atom of the reduced pyrrole (B145914) ring acts as a hydrogen bond acceptor. nih.gov

The Acetyl Linker: The amide-like acetyl group is a crucial component. The carbonyl oxygen is a strong hydrogen bond acceptor, and the linker itself provides rotational flexibility, allowing the phenoxy portion to adopt various conformations to fit into a binding pocket.

The 3-Methylphenoxy Group: This terminal aromatic ring serves as a significant hydrophobic feature. The methyl group at the meta-position introduces a specific steric and electronic perturbation that can be critical for target recognition and selectivity, distinguishing it from its ortho- and para-substituted isomers.

The combination of a hydrogen bond acceptor (carbonyl oxygen), two aromatic/hydrophobic regions (indoline and methylphenoxy), and a defined spatial relationship between them constitutes a versatile pharmacophore. This framework has the potential to mimic the structures of endogenous ligands and interact with various enzyme active sites or receptor binding pockets. ijpsr.com The indole (B1671886) nucleus, a close structural relative of indoline, is a well-established pharmacophore for designing agents targeting inflammation and neurodegenerative diseases. jksus.orgmdpi.com

Pharmacophoric FeatureStructural ComponentPotential Biological Interaction
Aromatic/Hydrophobic Region 1Indoline RingHydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Aromatic/Hydrophobic Region 23-Methylphenoxy GroupHydrophobic interactions; specific steric fit within a binding pocket.
Hydrogen Bond AcceptorCarbonyl Oxygen of Acetyl LinkerForms hydrogen bonds with donor residues (e.g., Arginine, Serine, Threonine).
Flexible LinkerAcetyl GroupAllows conformational adaptation to the target's topology.

Development of Chemical Probes for Elucidating Biological Pathway Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. canada.ca The indoline scaffold is an excellent starting point for developing such probes. researchgate.net Research has demonstrated that libraries based on the indoline framework can yield potent and selective modulators of complex signaling pathways, such as those involving focal adhesion kinase (FAK), a protein implicated in cancer progression. canada.caresearchgate.net

To develop a chemical probe from the this compound framework, a three-step process is typically followed:

Target Identification and Validation: The parent compound or a library of its analogs would be screened against various biological targets (e.g., kinases, proteases, GPCRs) to identify a specific interaction.

Affinity and Selectivity Confirmation: Once a target is identified, the compound's binding affinity (e.g., IC₅₀ or Kᵢ) and its selectivity against other related targets are determined.

Probe Functionalization: The validated hit molecule is then synthetically modified to incorporate a reporter tag. This could be a fluorescent group for imaging, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein. The indole scaffold, a close relative, has been successfully used to design fluorescent chemosensors. rsc.org

For example, if this compound were found to inhibit a specific enzyme, a probe could be designed by attaching a fluorescent dye to a non-critical position on the molecule, such as the 5- or 6-position of the indoline ring, without disrupting its binding affinity.

Strategies for Optimizing Compound Potency and Selectivity for Specific Biological Targets

Once an initial "hit" compound like this compound shows activity against a biological target, medicinal chemists employ various strategies to optimize its potency and selectivity. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how chemical modifications to the molecule affect its biological activity.

For the indoline-phenoxyacetyl scaffold, optimization would systematically explore modifications at three primary sites:

The Indoline Ring: Introducing substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) onto the aromatic portion of the indoline ring can modulate its electronic properties and create new interaction points. For instance, in a series of 4-phenyl-1-(1-acylindoline-5-ylsulfonyl)pyrrolidin-2-ones, the indoline bicyclic system was found to be crucial for cytotoxicity. researchgate.net

The Phenoxy Ring: The substitution pattern on the phenoxy ring is a critical determinant of activity. The position and nature of the substituent can drastically alter binding affinity. Changing the methyl group from the 3-position to the 2- or 4-position, or replacing it with other groups (e.g., chloro, fluoro, trifluoromethyl), would explore steric and electronic requirements of the target's binding pocket. In studies of N-acylindole derivatives, specific substitutions on terminal phenyl rings were shown to be key for activity. acs.orgnih.gov

The Acetyl Linker: While less commonly modified, the linker can be altered. For example, replacing the acetyl group with a longer propionyl group or a more rigid cyclic linker could change the orientation of the phenoxy ring relative to the indoline core, potentially improving the fit.

A hypothetical SAR study could yield data like that presented in the table below, where analogs of the parent compound are tested against a specific enzyme, for example, 5-Lipoxygenase (5-LOX), a target for which other indoline derivatives have shown inhibitory activity. nih.govacs.org

CompoundR1 (Indoline Substitution)R2 (Phenoxy Substitution)IC₅₀ (µM) vs. Target X
ParentH3-Methyl15.2
Analog 15-Fluoro3-Methyl8.5
Analog 2H4-Methyl25.1
Analog 3H4-Chloro5.3
Analog 45-Fluoro4-Chloro1.1

This table presents hypothetical data for illustrative purposes.

This systematic approach allows chemists to build a robust SAR model, guiding the design of analogs with significantly improved potency and selectivity. bohrium.com

Rational Design of New Chemical Entities Based on the this compound Framework

Rational drug design uses the knowledge of a biological target's structure and the SAR of lead compounds to create new, more effective molecules. The this compound framework serves as an excellent starting scaffold for such endeavors. jksus.org

Design strategies can include:

Structure-Based Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), computational docking studies can be used to predict how analogs of this compound would bind. This allows for the in silico design of modifications that enhance binding affinity by, for example, adding a group that can form a new hydrogen bond or fill a hydrophobic pocket. This approach has been successfully applied to design indoline-based tubulin inhibitors. nih.gov

Pharmacophore-Based Design: In the absence of a target structure, a pharmacophore model can be generated from a series of active compounds. This model is then used as a template to search for or design new molecules that fit the required electronic and steric features.

Scaffold Hopping: This strategy involves replacing the central indoline core with other heterocyclic systems (e.g., indole, benzofuran, quinoline) while retaining the key interacting moieties (the N-phenoxyacetyl group). mdpi.com This can lead to new chemical series with improved properties, such as better solubility or metabolic stability, while maintaining biological activity. Research on indole-based compounds, for example, has led to potent inhibitors of the Bcl-2 protein family in cancer. mdpi.com

By leveraging these rational design principles, the simple this compound scaffold can be elaborated into a diverse range of new chemical entities with tailored biological activities, paving the way for the discovery of next-generation therapeutics. researchgate.net

Future Research Directions and Unexplored Avenues for 1 3 Methylphenoxy Acetyl Indoline Research

Design and Synthesis of Advanced Analogues with Enhanced Pharmacological Attributes

The structural framework of 1-[(3-Methylphenoxy)acetyl]indoline offers a versatile scaffold for chemical modification to enhance its pharmacological properties. Future research should focus on the rational design and synthesis of advanced analogues. This can be achieved through several established and innovative strategies.

One promising avenue is the exploration of various substitution patterns on both the indoline (B122111) and phenoxy rings. The introduction of different functional groups, such as halogens, nitro groups, or alkyl chains, can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with its biological targets. jocpr.comnih.gov For instance, the synthesis of indole-chalcone hybrids has demonstrated that such modifications can lead to potent analgesic and anti-inflammatory agents. acs.org Similarly, the creation of indole-piperidine amides has resulted in dual inhibitors of cholinesterase and β-secretase, which are relevant in the context of Alzheimer's disease. nih.gov

Furthermore, the synthesis of derivatives incorporating other heterocyclic rings, such as 1,3,4-oxadiazole, has been shown to yield compounds with significant antimicrobial and anticancer activities. jchemrev.comacs.orgmdpi.com The synthesis of these new analogues can be guided by established methods, including multi-component reactions and palladium-catalyzed cross-coupling reactions, which have been successfully used to create diverse libraries of indole (B1671886) derivatives. asianpubs.orgasu.edu

StrategyPotential OutcomeRelevant Research
Substitution Pattern Modification Enhanced potency, selectivity, and pharmacokinetic properties. jocpr.comnih.gov
Hybrid Molecule Synthesis Novel dual-acting or multi-target compounds. acs.orgnih.gov
Heterocyclic Ring Incorporation Expanded range of biological activities (e.g., antimicrobial, anticancer). jchemrev.comacs.orgmdpi.com
Advanced Synthetic Methodologies Efficient and diverse library generation for high-throughput screening. asianpubs.orgasu.edu

Integration of Advanced Omics Technologies for Systems-Level Understanding of Compound Action

To move beyond a single-target-focused understanding, the integration of advanced "omics" technologies is crucial. These high-throughput methods provide a global view of the molecular changes induced by a compound, offering a systems-level understanding of its mechanism of action. nih.govresearchgate.netresearchgate.netbiobide.com

Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles in response to treatment with this compound and its analogues. This can reveal the cellular pathways and biological processes modulated by the compound, providing insights into its on-target and off-target effects. researchgate.netnih.gov

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. drugtargetreview.com This can help to elucidate the molecular mechanisms underlying the compound's efficacy and potential toxicity.

Metabolomics: This approach focuses on the comprehensive analysis of small-molecule metabolites. It can reveal alterations in metabolic pathways caused by the compound, offering a functional readout of its cellular effects and helping to identify biomarkers of response. preprints.org

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's biological activity, aiding in the identification of novel targets, the prediction of potential side effects, and the discovery of biomarkers for patient stratification. frontiersin.orgscispace.com

Omics TechnologyApplication in ResearchPotential Insights
Genomics Identifying genetic variations influencing drug response.Personalized medicine applications. nih.gov
Transcriptomics Analyzing gene expression changes post-treatment.Elucidation of molecular pathways. researchgate.net
Proteomics Identifying direct protein targets and expression changes.Mechanism of action and off-target effects. drugtargetreview.com
Metabolomics Studying changes in metabolic profiles.Functional impact and biomarker discovery. preprints.org

Exploration of Polypharmacology and Multi-Targeting Approaches for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex diseases that involve multiple pathological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable strategy for enhancing therapeutic efficacy and overcoming drug resistance. wiley.comthe-scientist.comgardp.orgfrontiersin.orgohsu.edu

Future research on this compound should actively explore its potential as a multi-target agent. This involves designing and synthesizing analogues that can simultaneously modulate several key proteins or pathways implicated in a particular disease. jocpr.comrsc.orgmdpi.com For example, the design of multi-target-directed ligands (MTDLs) has shown promise in the development of treatments for complex conditions like Alzheimer's disease and cancer. nih.govnih.gov

Computational methods can be employed to predict the potential off-targets of the compound, which can then be experimentally validated. wiley.com By intentionally designing promiscuity into the molecular structure, researchers can develop novel compounds with a desired multi-target profile, leading to synergistic therapeutic effects. ohsu.edu

ApproachRationaleExample Application
Multi-Target-Directed Ligands (MTDLs) Enhanced efficacy for complex diseases by hitting multiple nodes in a disease network.Alzheimer's disease, cancer. nih.govnih.gov
Rational Design of Promiscuity Intentionally designing compounds to interact with a desired set of multiple targets.Overcoming drug resistance. ohsu.edu
Computational Off-Target Prediction Identifying potential additional targets for therapeutic benefit or to avoid adverse effects.Safety and efficacy optimization. wiley.com

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction of Activity

De Novo Design: Generative AI models can design novel molecular structures with desired pharmacological properties from scratch, expanding the chemical space for exploration. mdpi.com

Activity Prediction: ML models can be trained on existing data to predict the biological activity of new analogues, allowing for the prioritization of compounds for synthesis and testing. This can significantly reduce the time and cost of drug discovery. mdpi.com

In Silico Screening: Virtual screening of large compound libraries against specific targets can be accelerated and made more accurate using AI-powered docking and scoring functions. youtube.com This allows for the rapid identification of potential hit compounds. researchgate.nettripurainfo.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of development is crucial. ML models can accurately predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the risk of late-stage failures. jst.go.jp

AI/ML ApplicationDescriptionImpact on Research
Generative Models Creation of novel molecular structures with optimized properties.Accelerated discovery of new chemical entities. mdpi.com
Predictive Modeling Forecasting biological activity and ADMET properties.Prioritization of candidates and reduced attrition. mdpi.comjst.go.jp
Virtual Screening Rapidly identifying potential hits from large compound databases.Efficient hit identification. youtube.comtripurainfo.com
Lab in a Loop Iterative cycle of experimental testing and model refinement.Accelerated optimization and learning. roche.com

Q & A

Q. What are the common synthetic routes for 1-[(3-Methylphenoxy)acetyl]indoline and its derivatives?

Methodological Answer: Synthesis typically involves functionalizing the indoline core via palladium-catalyzed acetoxylation or coupling reactions. For example:

  • N-Acylation : Introducing acyl groups (e.g., acetyl, benzoyl) at the N1 position of indoline enhances reactivity for subsequent C7 acetoxylation under palladium catalysis .
  • Electrophilic Substitution : Substituents like methyl or methoxy groups on the indoline ring influence regioselectivity. For instance, C2- or C6-methyl groups increase electron density, favoring C7 functionalization .
  • Phenoxy Acetic Acid Coupling : Reaction of 3-methylphenoxy acetic acid derivatives with activated indoline intermediates (e.g., boronic esters) enables the formation of the target compound .

Q. Key Data :

  • Palladium-catalyzed reactions achieve yields >80% for acetoxylation at mmol scale .
  • Boronic ester intermediates (e.g., 5-substituted indoline derivatives) show compatibility with Suzuki-Miyaura coupling .

Q. How can NMR spectroscopy and mass spectrometry be utilized for structural confirmation of this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example:
    • Aromatic protons in the 6.8–7.5 ppm range indicate indoline and phenoxy moieties.
    • Acetyl groups show characteristic carbonyl signals at ~170 ppm in 13C NMR .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ ions for C17H16N2O4 at m/z 343.35) .
  • IR Spectroscopy : Stretching frequencies (e.g., 1733 cm⁻¹ for ester carbonyls) confirm functional groups .

Data Contradictions :
Discrepancies in NMR splitting patterns may arise from rotational isomerism in phenoxyacetyl groups. Use variable-temperature NMR to resolve such ambiguities .

Q. What is the role of substituents on the indoline core in directing regioselective modifications?

Methodological Answer:

  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups at C2/C6 increase electron density, directing electrophilic attacks to C7 .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at C3 hinder functionalization at adjacent positions, favoring distal modifications .
  • N-Acyl Groups : Acetyl or benzoyl groups at N1 stabilize intermediates in palladium-catalyzed reactions, improving reaction efficiency .

Case Study :
In the synthesis of N-benzoylcylindrocarine, C7 acetoxylation proceeds efficiently due to EDGs at C2 and C6 .

Advanced Research Questions

Q. How can diastereoselective outcomes in spirooxindole derivatives of this compound be achieved?

Methodological Answer:

  • Staudinger Cycloaddition : Use TsCl as a catalyst to form β-lactam spirooxindoles with cis-diastereoselectivity. Key factors:
    • Electron-withdrawing substituents (e.g., 4-chlorophenyl) on indoline stabilize transition states.
    • Solvent polarity (e.g., dichloromethane) influences stereochemical outcomes .
  • Chiral Auxiliaries : Introduce enantiopure substituents (e.g., 4-hydroxyphenyl) to control absolute configuration .

Q. Key Data :

  • Cis-diastereomers (e.g., cis-3h) exhibit higher bioactivity than trans counterparts in acetylcholinesterase inhibition assays .

Q. What strategies optimize palladium-catalyzed reactions for indoline functionalization?

Methodological Answer:

  • Ligand Selection : Bidentate ligands (e.g., 1,10-phenanthroline) enhance palladium stability and catalytic turnover .
  • Scale-Up Considerations : Optimize solvent (e.g., acetonitrile) and temperature (80–100°C) for mmol-scale reactions without compromising yield .
  • Electron-Deficient Arenes : Use nitro or cyano substituents to increase oxidative addition rates in cross-coupling reactions .

Contradiction Analysis :
Conflicting reports on C7 vs. C5 selectivity may arise from varying ligand steric bulk. Compare DFT calculations with experimental data to resolve .

Q. How to address contradictory bioactivity data in pharmacological studies of indoline derivatives?

Methodological Answer:

  • Assay Standardization : Use uniform protocols for enzyme inhibition (e.g., acetylcholinesterase IC50 values under fixed pH and temperature) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain discrepancies between in vitro and in vivo results .
  • Structural-Activity Relationships (SAR) : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with bioactivity trends .

Case Study :
Compound 8k ([C19H18FNO4]+) shows higher metabolic stability than 8n ([C19H18ClNO4]+) due to reduced halogen-mediated toxicity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for palladium-mediated C–H activation to predict regioselectivity .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., CRTH2 receptors) to prioritize derivatives for synthesis .
  • QSPR Models : Quantify substituent effects (e.g., Hammett σ values) on reaction rates and yields .

Validation :
Compare predicted vs. experimental yields for 5-substituted indolines (R² > 0.85 in validated models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.